(S)-2-Chloroacétyl-2-déméthyl Thiocolchicine

Vue d'ensemble

Description

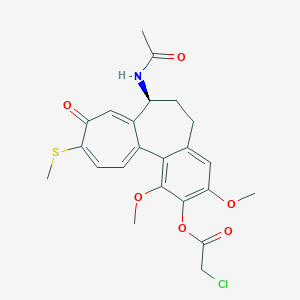

[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate, also known as [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate, is a useful research compound. Its molecular formula is C₂₃H₂₄ClNO₆S and its molecular weight is 478 g/mol. The purity is usually 95%.

The exact mass of the compound [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biotransformation dans la fabrication pharmaceutique

Ce composé est utilisé dans la biotransformation des colchicinoïdes en leurs dérivés 3-O-glucosyl correspondants par des souches sélectionnées de Bacillus megaterium . Ce processus est essentiel dans la fabrication du thiocolchicosidé, un ingrédient pharmaceutique utilisé pour le traitement des maladies du système musculo-squelettique en raison de ses puissantes propriétés anti-inflammatoires et myorelaxantes .

Dépistage antiprolifératif

(S)-2-Chloroacétyl-2-déméthyl Thiocolchicine a été utilisé dans la synthèse et le dépistage antiprolifératif de nouveaux analogues de colchicine et de thiocolchicine déméthylées de manière régiosélective . Les substitutions des sites H-donneur et H-accepteur en C1 en position thiocolchicine permettent un contrôle efficace de l'affinité d'hydratation et de la solubilité .

Recherche anticancéreuse

Ce composé a été identifié comme un agent anticancéreux puissant en raison de sa forte activité antimitotique . Il a une forte affinité pour la liaison à la tubuline dans les cellules cancéreuses, ce qui conduit à l'inhibition de la polymérisation des microtubules et à l'arrêt de la mitose .

Recherche anti-inflammatoire

La thiocolchicine, un dérivé de this compound, présente une toxicité inférieure et une affinité de liaison plus élevée pour la tubuline . Il a été utilisé dans le traitement des maladies du système musculo-squelettique et est en cours d'évaluation pour la préparation de nouveaux médicaments anti-inflammatoires .

Synthèse de nouveaux médicaments

La thiocolchicine, un dérivé de this compound, est un principe pharmaceutique actif intéressant, utilisé dans le traitement des maladies du système musculo-squelettique et en cours d'évaluation pour la préparation de nouveaux médicaments antitumoraux et anti-inflammatoires .

Recherche cytotoxique

This compound a été utilisé dans la synthèse de nouveaux agents cytotoxiques et antimitotiques <svg class="icon" height="16" p-id="1735" t="170926478

Mécanisme D'action

Target of Action

The primary target of (S)-2-Chloroacetyl-2-demethyl Thiocolchicine, a semi-synthetic derivative of the colchicine, is believed to be the nicotinic acetylcholine receptors (nAchRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound is thought to act via antagonism of nAchRs . This means it binds to these receptors, blocking their normal function and preventing the transmission of nerve signals. It also is a competitive antagonist of GABA A and glycine receptors , which are involved in inhibitory neurotransmission in the central nervous system.

Biochemical Pathways

Its parent compound, colchicine, is known to interfere with the polymerization of microtubules, a key component of the cell’s cytoskeleton . This disruption can affect various cellular processes, including cell division and intracellular transport.

Pharmacokinetics

Its relative, thiocolchicoside, has a bioavailability of 25% and an elimination half-life of 5-6 hours . These properties can impact the compound’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it remains in the body.

Result of Action

The molecular and cellular effects of (S)-2-Chloroacetyl-2-demethyl Thiocolchicine are likely to be similar to those of its parent compound, colchicine. This includes anti-inflammatory and analgesic effects , as well as potent convulsant activity .

Activité Biologique

[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate is a complex organic compound known for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes a benzo[a]heptalene core modified with various functional groups. The molecular formula is with a molecular weight of approximately 377.90 g/mol. Notable features include:

- Acetamido Group : Enhances solubility and biological activity.

- Dimethoxy Groups : May contribute to the compound's interaction with biological targets.

- Methylsulfanyl Group : Potentially increases lipophilicity.

Anticancer Properties

Research indicates that derivatives of colchicine, which share structural similarities with the compound , exhibit significant anticancer activities. The mechanism often involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on colchicine derivatives have shown promising results against various cancer cell lines, suggesting that similar compounds could possess comparable efficacy .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs may also exhibit antimicrobial properties. A study focusing on the prediction of antimicrobial activity using machine learning techniques highlighted several compounds with structural similarities to [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate as potential candidates for further testing against bacterial strains .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For example, one study reported IC50 values indicating significant cytotoxicity at concentrations lower than 20 µg/mL for certain derivatives . Such findings underscore the need for further exploration into the specific effects and mechanisms of [(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate.

Case Studies

- Colchicine Derivative Studies : Several studies focused on colchicine derivatives have demonstrated their effectiveness in inhibiting tumor growth in animal models. These studies provide a comparative basis for evaluating the potential efficacy of [(7S)-7-acetamido...] in similar contexts.

- Antimicrobial Testing : A recent paper highlighted the use of machine learning to predict active antimicrobial compounds based on structural features. This approach identified several promising candidates for further investigation, including those structurally related to [(7S)-7-acetamido...] .

Propriétés

IUPAC Name |

[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(29-2)22(31-20(28)11-24)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFSQURXCINXNO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933471 | |

| Record name | N-{2-[(Chloroacetyl)oxy]-1,3-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148731-67-3 | |

| Record name | 2-Chloroacetyl-2-demethylthiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148731673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(Chloroacetyl)oxy]-1,3-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.